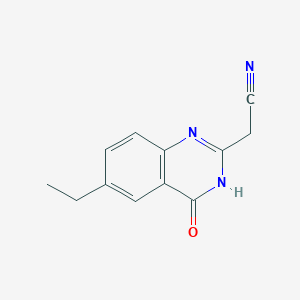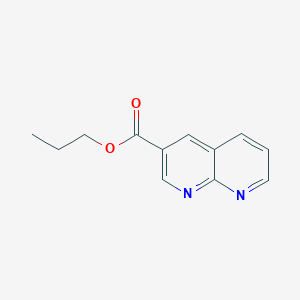
2-(6-Ethyl-4-oxo-1,4-dihydroquinazolin-2-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Ethyl-4-oxo-1,4-dihydroquinazolin-2-yl)acetonitrile is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties .
Preparation Methods
The synthesis of 2-(6-Ethyl-4-oxo-1,4-dihydroquinazolin-2-yl)acetonitrile typically involves multi-step reactions. One common method includes the reaction of ethyl 3,3-diethoxyacrylate with benzenecarboximidic acid, 2-amino- (9CI) under specific conditions . Industrial production methods may vary, but they often aim to optimize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
2-(6-Ethyl-4-oxo-1,4-dihydroquinazolin-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles, leading to the formation of substituted quinazolinones.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(6-Ethyl-4-oxo-1,4-dihydroquinazolin-2-yl)acetonitrile involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways can vary depending on the specific application .
Comparison with Similar Compounds
Similar compounds include other quinazolinone derivatives such as:
- Ethyl 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetate
- 4-(3-(4-chlorophenyl)-6-iodo-4-oxo-3,4-dihydroquinazolin-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
These compounds share structural similarities but may differ in their specific biological activities and applications .
Properties
Molecular Formula |
C12H11N3O |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
2-(6-ethyl-4-oxo-3H-quinazolin-2-yl)acetonitrile |
InChI |
InChI=1S/C12H11N3O/c1-2-8-3-4-10-9(7-8)12(16)15-11(14-10)5-6-13/h3-4,7H,2,5H2,1H3,(H,14,15,16) |
InChI Key |
BGBZMTFZQOVBIL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(NC2=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















